

Application Note: Advanced Recrystallization and Purification of 5-Nitro-2-furamide

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Compound of Interest

Compound Name: 5-nitro-2-furamide

CAS No.: 701-51-9

Cat. No.: B3511988

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Introduction & Scientific Context

5-Nitro-2-furamide is a critical structural motif and intermediate in the synthesis of antibacterial nitrofurans and potent [1\[1\]](#). The presence of the nitro group at the C5 position of the furan ring heavily [2\[2\]](#), making the crude synthetic product prone to containing unreacted 5-nitro-2-furoic acid and polymeric furan degradation products.

To ensure downstream reliability in sensitive biological assays, achieving >99% purity is mandatory. This application note details a thermodynamically controlled [3\[3\]](#) designed to establish a self-validating purification system.

Mechanistic Rationale for Solvent Selection

Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient. **5-Nitro-2-furamide** possesses a polar amide and a strongly electron-withdrawing nitro group, rendering it highly [4\[4\]](#) and moderately soluble in hot polar protic solvents (e.g., Ethanol). However, it exhibits poor solubility in water.

By employing an Ethanol/Water co-solvent system, we exploit ethanol as the "good" solvent to dissolve the crude matrix at elevated temperatures, while water serves as the "anti-solvent." The dropwise addition of water to the hot ethanolic solution precisely tunes the dielectric constant of the medium, carefully pushing the system toward the metastable zone where controlled nucleation can occur without premature precipitation.

Quantitative Data Summaries

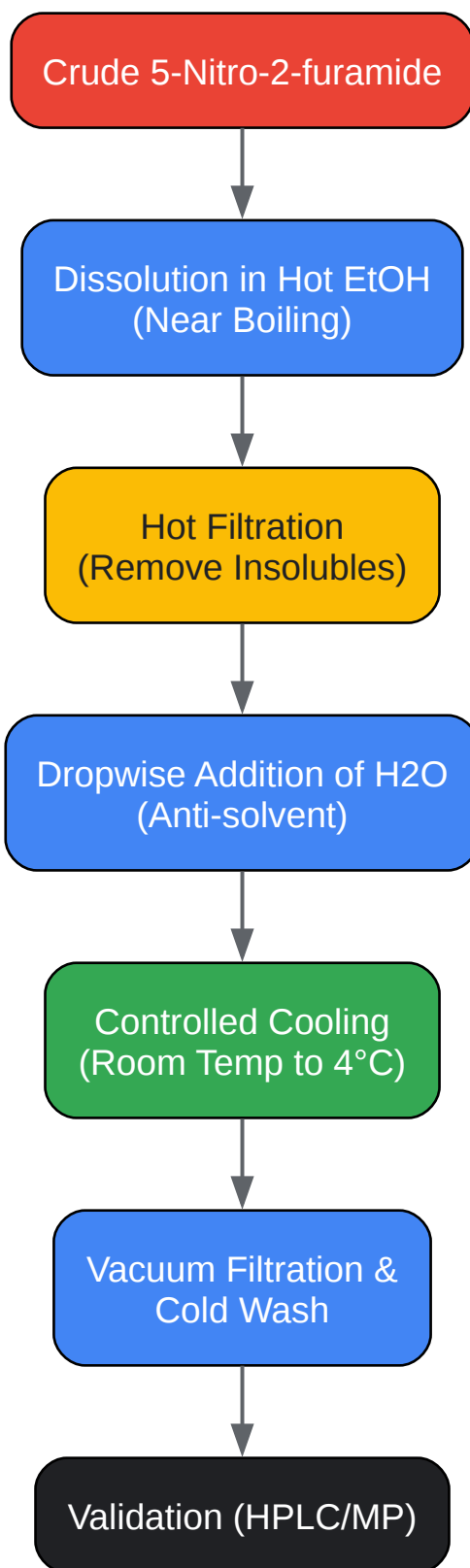
Table 1: Physicochemical and Solubility Profile

Property / Solvent	Value / Observation
Molecular Weight	156.10 g/mol
pKa (Predicted)	5[5]
DMSO	Highly Soluble (>25 mg/mL)[4]
Ethanol (Boiling)	Soluble
Water (20 °C)	Insoluble / Sparingly Soluble
Target Purity (HPLC)	> 99.0%

Table 2: Co-Solvent Ratio Optimization and Recovery Metrics

EtOH:Water Ratio (v/v)	Cooling Rate	Crystal Morphology	Yield (%)	Purity (HPLC)
1:0 (Pure EtOH)	5 °C / min	Fine needles	45%	99.5%
1:1	1 °C / min	Prismatic crystals	82%	99.2%
1:2	1 °C / min	Amorphous powder	91%	94.0%
1:0.5 (Optimal)	0.5 °C / min	Large prisms	78%	>99.8%

Experimental Workflow & Pathway



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Workflow for the co-solvent recrystallization and validation of **5-nitro-2-furamide**.

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution and Clarification

- Weighing: Transfer 10.0 g of crude **5-nitro-2-furamide** into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Primary Dissolution: Add 40 mL of absolute ethanol. Heat the suspension to a gentle reflux (approx. 78 °C) using a thermostated oil bath.
- Solvent Adjustment: If the solid does not dissolve completely after 15 minutes at reflux, add absolute ethanol in 2 mL increments until complete dissolution is achieved. (Caution: Do not exceed 50 mL total to maintain a highly concentrated solution.)
- Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper (or a heated sintered glass funnel) into a clean, pre-warmed Erlenmeyer flask.
 - Causality: This step removes insoluble polymeric furan byproducts and dust, which can act as unwanted heterogeneous nucleation sites, leading to impure microcrystals.

Phase 2: Anti-Solvent Addition and Nucleation

- Anti-Solvent Introduction: Return the clarified filtrate to a hot plate set to 70 °C. Maintain stirring.
- Titration: Slowly add hot deionized water (approx. 70 °C) dropwise using an addition funnel. Continue until the solution becomes faintly turbid (the cloud point).
- Clearing: Add 1-2 drops of hot ethanol just until the turbidity clears. The system is now precisely at the edge of the metastable zone.

Phase 3: Controlled Crystallization

- Primary Cooling: Remove the flask from the heat source. Seal the flask and allow it to cool undisturbed to room temperature (20-25 °C) over 2-3 hours.
 - Causality: Slow, undisturbed cooling prevents rapid supersaturation, favoring the growth of highly pure, well-defined prismatic crystals rather than trapping impurities via rapid

occlusion.

- Secondary Cooling: Once at room temperature, transfer the flask to an ice-water bath (4 °C) for an additional 1 hour to maximize the thermodynamic yield.

Phase 4: Isolation and Self-Validation

- Filtration: Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake with 2 × 10 mL of ice-cold Ethanol/Water (1:0.5 v/v) to displace the mother liquor.
 - Causality: Using a cold, optimized solvent ratio prevents the re-dissolution of the purified product while effectively washing away surface-adhered impurities.
- Drying: Dry the crystals under high vacuum at 40 °C to a constant weight.
- In-Process Validation:
 - TLC Check: Spot the mother liquor and the dissolved pure crystals on a silica gel plate (Eluent: EtOAc/Hexane 1:1). The mother liquor should show enriched impurity spots, while the crystal lane must show a single, clean spot.
 - Melting Point: Verify the sharp melting point of the dried crystals to confirm lattice purity.

References

- Title: N-(4-iodophenyl)-5-nitrofuranyl-2-carboxamide | Source: chemicalbook.com | URL: [4](#)
- Title: Purification of Laboratory Chemicals Fifth Edition | Source: chemistry-chemists.com | URL: [3](#)
- Title: C-170 | STING inhibitor | CAS 346691-38-1 | Source: invivochem.com | URL: [1](#)
- Title: N-(4-butylphenyl)-5-nitrofuranyl-2-carboxamide | Source: chemicalbook.com | URL: [5](#)
- Title: 2-(2-Chlorovinyl)-5-nitrofuranyl | Source: benchchem.com | URL: [2](#)

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Sources

- [1. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem \[invivochem.com\]](#)
- [2. 2-\(2-Chlorovinyl\)-5-nitrofurans | Benchchem \[benchchem.com\]](#)
- [3. chemistry-chemists.com \[chemistry-chemists.com\]](#)
- [4. N-\(4-iodophenyl\)-5-nitrofurans-2-carboxamide | 314054-00-7 \[chemicalbook.com\]](#)
- [5. N-\(4-butylphenyl\)-5-nitrofurans-2-carboxamide | 346691-38-1 \[chemicalbook.com\]](#)
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